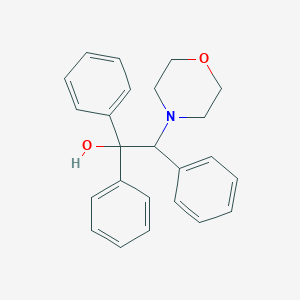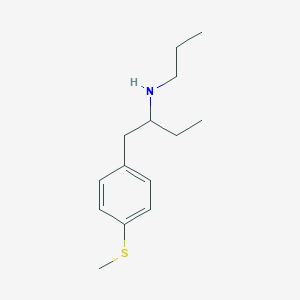![molecular formula C15H12N2O B10841960 2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
2-m-Tolyl-1H-[1,8]naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-m-Tolil-1H-[1,8]naftiridin-4-ona es un compuesto heterocíclico que pertenece a la clase de las 1,8-naftiridinas. Este compuesto se caracteriza por un núcleo de naftiridina con un grupo tolil en la posición 2 y un grupo cetona en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,8-naftiridinas, incluyendo 2-m-Tolil-1H-[1,8]naftiridin-4-ona, se puede lograr a través de varios métodos. Un enfoque común involucra la reacción multicomponente de aldehídos aromáticos sustituidos, 2-aminopiridina y malononitrilo o cianoacetato en presencia de catalizadores como N,N,N’,N’-tetrabromobenceno-1,3-disulfonamida (TBBDA) o poli(N,N’-dibromo-N-etilbenceno-1,3-disulfonamida) (PBBS) . Otro método involucra el enfoque de Friedländer, que utiliza estrategias verdes y síntesis catalizada por metales .
Métodos de Producción Industrial
La producción industrial de 1,8-naftiridinas típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores solubles en agua y solventes ecológicos es preferido para minimizar el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-m-Tolil-1H-[1,8]naftiridin-4-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes óxidos de naftiridina.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución en el grupo tolil o en el núcleo de naftiridina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o nucleófilos en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Óxidos de naftiridina.
Reducción: Alcoholes de naftiridina.
Sustitución: Varios derivados de naftiridina sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-m-Tolil-1H-[1,8]naftiridin-4-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente anticancerígeno debido a su capacidad de intercalarse con el ADN e inhibir la proliferación celular.
Ciencia de los Materiales: Se utiliza como ligando en la síntesis de complejos metálicos para aplicaciones en diodos emisores de luz y células solares sensibilizadas con colorante.
Biología Química: El compuesto sirve como una sonda molecular para estudiar procesos e interacciones biológicas.
Mecanismo De Acción
El mecanismo de acción de 2-m-Tolil-1H-[1,8]naftiridin-4-ona involucra su interacción con el ADN. El compuesto se intercala entre los pares de bases del ADN, alterando la conformación del ADN e inhibiendo la replicación y transcripción del ADN. Esto lleva a la supresión del crecimiento y la proliferación de las células cancerosas . Además, el compuesto puede interactuar con enzimas y proteínas específicas involucradas en las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Fenil-1H-[1,8]naftiridin-4-ona
- 2-Metil-1H-[1,8]naftiridin-4-ona
- 2-(4-Metilfenil)-1H-[1,8]naftiridin-4-ona
Singularidad
2-m-Tolil-1H-[1,8]naftiridin-4-ona es único debido a la presencia del grupo tolil en la posición 2, que imparte propiedades electrónicas y estéricas distintas. Esta modificación mejora su capacidad para interactuar con objetivos biológicos y mejora su solubilidad y estabilidad en comparación con otros derivados de naftiridina .
Propiedades
Fórmula molecular |
C15H12N2O |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-2-5-11(8-10)13-9-14(18)12-6-3-7-16-15(12)17-13/h2-9H,1H3,(H,16,17,18) |
Clave InChI |
IZFIIAGLKAXALT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(N2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



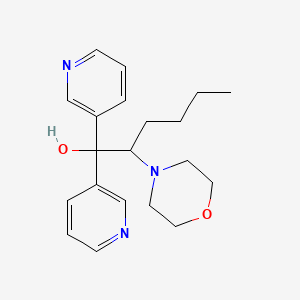
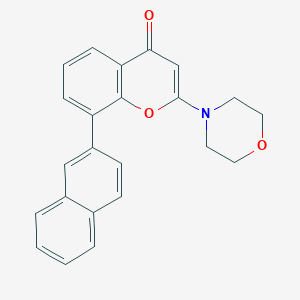

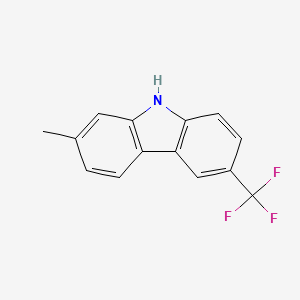

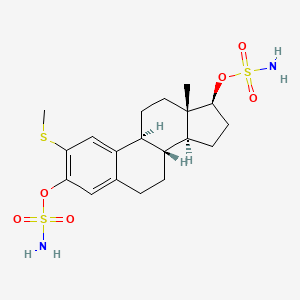
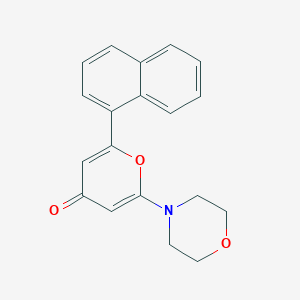
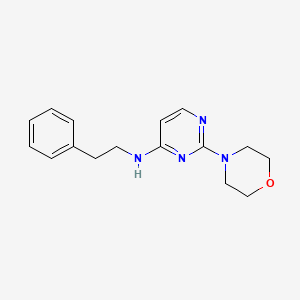
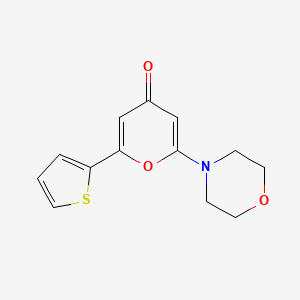
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
